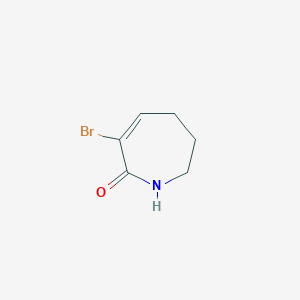

6-Bromo-1,2,3,4-tetrahydroazepin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

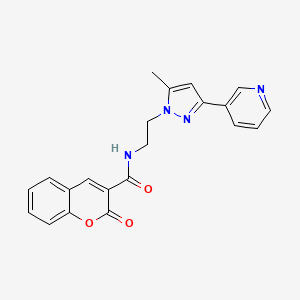

説明

6-Bromo-1,2,3,4-tetrahydroazepin-7-one, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 belongs to the class of compounds known as tetrahydroazepines, which have been found to exhibit various biological activities.

科学的研究の応用

Constrained Amino Acid Scaffolds for Opioid Receptors

The synthesis of novel conformationally constrained amino acids, including derivatives similar to 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, has been explored. These compounds have been incorporated into tetrapeptides, inducing significant shifts in binding affinity, selectivity, and in vitro activity at μ- and δ-opioid receptors. This research highlights the potential of such constrained scaffolds in designing peptides with optimized properties for therapeutic applications (Van der Poorten et al., 2017).

Kinase Inhibitor Development

The benzoxazepine core, sharing structural similarities with 6-Bromo-1,2,3,4-tetrahydroazepin-7-one, is present in several kinase inhibitors. The process development for scalable synthesis of such compounds, including the mTOR inhibitor, has been reported. This work contributes to the understanding of the synthetic pathways for producing kinase inhibitors efficiently, which are crucial in cancer treatment and other diseases (Naganathan et al., 2015).

Modular Synthesis of Tetrahydrobenzo[b]azepines

Research into the modular synthesis of Tetrahydrobenzo[b]azepines from simple aryl iodides has been conducted, utilizing palladium/norbornene cooperative catalysis. This synthesis route highlights the versatility of such compounds in forming bioactive molecules, demonstrating the broader utility of azepine derivatives in medicinal chemistry (Liu, Wang, & Dong, 2021).

Chemical Kinetics in API Synthesis

A study on the chemical kinetics of a complex reaction network involving the synthesis of a benzazepine heterocyclic compound underlines the significance of chemical engineering in optimizing the production of active pharmaceutical ingredients (APIs). This research provides insights into optimizing reaction conditions for higher yields and productivity, essential for pharmaceutical manufacturing processes (Grom et al., 2016).

Antimicrobial Activity of Benzazepine Derivatives

Another study investigated the recyclization of 9-bromocotarnine to form benzazepine derivatives, demonstrating significant antibacterial activity against common pathogens. This research emphasizes the potential of benzazepine derivatives as a basis for developing new antimicrobial agents (Zubenko et al., 2017).

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c7-5-3-1-2-4-8-6(5)9/h3H,1-2,4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBPFULXOPCQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)NC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2767626.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)

![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2767635.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)

![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)